molecular formula C7H16O3 B1346108 1-Propanol, 2-(2-methoxy-1-methylethoxy)- CAS No. 55956-21-3

1-Propanol, 2-(2-methoxy-1-methylethoxy)-

Cat. No. B1346108
CAS RN: 55956-21-3
M. Wt: 148.2 g/mol
InChI Key: OOELPXADJSCXDE-UHFFFAOYSA-N
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Description

“1-Propanol, 2-(2-methoxy-1-methylethoxy)-” is a chemical compound with the molecular formula C7H16O3 . It is also known as Dipropylene glycol monomethyl ether .


Molecular Structure Analysis

The molecular structure of “1-Propanol, 2-(2-methoxy-1-methylethoxy)-” can be represented by the IUPAC Standard InChI: InChI=1S/C7H16O3/c1-6(8)4-10-7(2)5-9-3/h6-8H,4-5H2,1-3H3 . The molecular weight of this compound is 148.2001 .

Scientific Research Applications

1. Use in Extractive Distillation Processes

"1-Propanol, 2-(2-methoxy-1-methylethoxy)-" has been evaluated as a potential entrainer in extractive distillation processes involving water-alcohol mixtures. This compound, known as 2-methoxyethanol or methyl cellosolve, shows promise in breaking the azeotrope formed in systems involving ethanol and 1-propanol, as demonstrated in the study of isobaric vapor-liquid equilibrium data for these systems (Pla-Franco et al., 2013).

2. Catalysis in Organic Synthesis

The compound has been used in the synthesis of 1-methoxy-2-propanol, with the study exploring various factors like reaction temperature, time, and catalyst amount. The use of triethylamine catalyst demonstrated good catalytic activity and selectivity (Su Qiu-fang, 2004).

3. Solvent Applications in Industrial Processes

"1-Propanol, 2-(2-methoxy-1-methylethoxy)-" has been examined as a solvent in various industrial applications, particularly in processes involving floor lacquerers. Its biomonitored exposure levels through inhalation and urinalysis indicate its applicability in these industrial settings (Laitinen et al., 2006).

4. Chemical Properties Characterization

Studies have alsofocused on the characterization of the chemical properties of mixtures containing "1-Propanol, 2-(2-methoxy-1-methylethoxy)-", such as measurements of solid-liquid equilibria in organic systems. These studies contribute to a better understanding of its behavior in different conditions, which is essential for industrial applications (Negadi et al., 2006).

5. Utilization in Density and Viscosity Studies

Research has been conducted on the densities and viscosities of mixtures formed by "1-Propanol, 2-(2-methoxy-1-methylethoxy)-" with other compounds. These studies are crucial for industrial applications where precise knowledge of fluid properties is necessary (Ku et al., 2001).

6. Application in Organocatalysis

The compound has been found to catalyze the cyanation of various aldehydes and ketones efficiently. This application in organocatalysis showcases its potential in facilitating chemical reactions in organic synthesis (Wang & Tian, 2007).

7. Application in Fuel Cell Technology

The compound has been studied for its potential use in direct liquid fuel cells, with observations suggesting its performance advantages over methanol under certain conditions. This application demonstrates its potential in alternative energy technologies (Qi & Kaufman, 2002).

Safety And Hazards

When handling “1-Propanol, 2-(2-methoxy-1-methylethoxy)-”, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(1-methoxypropan-2-yloxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-6(4-8)10-7(2)5-9-3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOELPXADJSCXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872970
Record name 2-[(1-Methoxypropan-2-yl)oxy]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanol, 2-(2-methoxy-1-methylethoxy)-

CAS RN

55956-21-3
Record name 1-Propanol, 2-(2-methoxy-1-methylethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055956213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Methoxypropan-2-yl)oxy]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SK Jha, K Hayashi - International Journal of Mass Spectrometry, 2017 - Elsevier
In the present study, body odor samples have been collected according to different sampling protocols and characterized using the gas chromatography (GC)–mass spectrometry (MS) …
Number of citations: 11 www.sciencedirect.com
S Rossignol, C Rio, A Ustache, S Fable, J Nicolle… - Atmospheric …, 2013 - Elsevier
This work investigates Secondary Organic Aerosol (SOA) formed by limonene ozonolysis using a housecleaning product in indoor environment. This study combines simulation …
Number of citations: 77 www.sciencedirect.com
SK Jha, N Marina, C Liu, K Hayashi - Analytical Methods, 2015 - pubs.rsc.org
The present study explores individual identity perception by analyzing the chemical peak information in the gas chromatography-mass spectrometry (GC-MS) spectra of body odor …
Number of citations: 21 pubs.rsc.org
NLPP Setianingsih, NM Suaniti… - … (Asian Journal of …, 2023 - ajarcde-safe-network.org
Along with the growing number of people, the need for food is also growing. Citrus nobilis l is one of the many well-known fruits. Citrus nobilis L, both in its fresh and processed forms, is …
Number of citations: 2 www.ajarcde-safe-network.org

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